

# Managing increased urinary frequency in geriatric patients on Vibegron

Author: BenchChem Technical Support Team. Date: December 2025



# Technical Support Center: Vibegron Clinical Research

This guide is intended for researchers, scientists, and drug development professionals managing clinical studies involving **Vibegron**, with a specific focus on the geriatric population.

## Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for Vibegron?

A1: **Vibegron** is a potent and highly selective beta-3 adrenergic receptor (β3-AR) agonist.[1] These receptors are predominantly located in the detrusor (bladder) muscle.[2] Upon activation by **Vibegron**, the β3-AR stimulates adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP).[3][4] This intracellular cascade results in the relaxation of the detrusor smooth muscle during the bladder's filling phase, thereby increasing bladder capacity and reducing the symptoms of overactive bladder (OAB), such as urinary frequency.[5]

Q2: Is increased urinary frequency an expected side effect of **Vibegron** in geriatric patients?

A2: No, it is not. **Vibegron** is indicated for the treatment of OAB, which includes the symptom of increased urinary frequency. Clinical trials, including subgroup analyses of geriatric patients (aged  $\geq$ 65 and  $\geq$ 75), have demonstrated that **Vibegron** significantly reduces the average daily number of micturitions compared to placebo. Therefore, a report of increased urinary frequency

### Troubleshooting & Optimization





in a trial participant should be considered a paradoxical effect and warrants further investigation.

Q3: What are the most common adverse events observed with **Vibegron** in the geriatric population?

A3: In clinical trials, the safety profile of **Vibegron** in older adults (≥65 years) was found to be consistent with the overall population. The most common adverse reactions (≥2% incidence) reported include headache, urinary tract infection (UTI), nasopharyngitis, diarrhea, nausea, and upper respiratory tract infection. Notably, urinary retention is a known risk, particularly in patients with bladder outlet obstruction or those concurrently taking muscarinic antagonist medications.

Q4: Are there specific pharmacokinetic considerations for Vibegron in the elderly?

A4: While studies have shown that systemic exposure to **Vibegron** can be slightly higher in elderly subjects compared to younger individuals, these differences are not considered clinically significant. Consequently, no dosage adjustment is recommended based on age. **Vibegron** has a lower risk of cytochrome P450 (CYP) drug-drug interactions compared to other OAB medications, which is an important consideration in geriatric patients who are often on multiple medications (polypharmacy).

Q5: How should a researcher approach a case of increased urinary frequency in a geriatric patient during a clinical trial?

A5: An immediate investigation into the cause is crucial. The troubleshooting should focus on identifying other potential causes for the increased frequency, as the effect is unlikely to be a direct pharmacological action of **Vibegron**. Key steps include assessing for urinary tract infection (UTI), reviewing concomitant medications, evaluating patient adherence and fluid intake, and considering urodynamic testing if necessary. See the detailed troubleshooting guide below.

# Troubleshooting Guide: Increased Urinary Frequency

### Troubleshooting & Optimization





This guide provides a structured approach for investigators when a geriatric participant on **Vibegron** reports an increase in urinary frequency.

#### **Initial Assessment:**

- Confirm the Symptom: Obtain a detailed history of the increased frequency. Quantify the change using the patient's voiding diary.
- Rule out Urinary Tract Infection (UTI): UTI is a common adverse event with Vibegron and a
  primary cause of increased urinary frequency in the elderly.
  - Action: Collect a urine sample for urinalysis and culture before considering any antibiotic treatment.
  - Management: If a UTI is confirmed, treat according to local guidelines, considering common pathogens and resistance patterns in the elderly. The study drug may or may not be discontinued based on the protocol and clinical judgment.
- Review Concomitant Medications: Assess for any new medications or changes in dosages of existing ones (e.g., diuretics) that could impact urinary frequency.
- Assess Fluid Intake: Inquire about any recent changes in the volume or type of fluid intake (e.g., increased caffeine or alcohol).
- Check Adherence: Confirm the patient is taking the study medication as prescribed.

Secondary Investigation (If initial assessment is inconclusive):

- Evaluate for Urinary Retention: Although paradoxical, increased frequency can sometimes be a symptom of incomplete bladder emptying (overflow incontinence).
  - Action: Measure post-void residual (PVR) urine volume using a bladder scanner or catheterization. Vibegron may increase the risk of urinary retention in susceptible individuals.
- Consider Urodynamic Studies: If symptoms persist and the cause remains unclear, a urodynamic study can provide detailed information about bladder function, including capacity,



compliance, and the presence of detrusor overactivity.

### **Data Presentation**

The following tables summarize key efficacy data from the EMPOWUR Phase III clinical trial, focusing on urinary frequency in the geriatric population.

Table 1: Change from Baseline in Average Daily Micturitions (Urinary Frequency) at Week 12

| Patient<br>Population    | Treatment<br>Group | Baseline<br>(Mean # of<br>Micturitions<br>/Day) | LS Mean<br>Change<br>from<br>Baseline | Placebo-<br>Adjusted<br>Difference<br>(95% CI) | P-Value |
|--------------------------|--------------------|-------------------------------------------------|---------------------------------------|------------------------------------------------|---------|
| Overall<br>Population    | Vibegron 75<br>mg  | 11.5                                            | -1.8                                  | -0.5 (-0.8,<br>-0.2)                           | <0.001  |
| Placebo                  | 11.5               | -1.3                                            | -                                     | -                                              |         |
| Geriatric (≥65<br>years) | Vibegron 75<br>mg  | Not Specified                                   | -2.1                                  | -0.8 (-1.2,<br>-0.4)                           | <0.0001 |
| Placebo                  | Not Specified      | -1.3                                            | -                                     | -                                              |         |
| Geriatric (≥75<br>years) | Vibegron 75<br>mg  | Not Specified                                   | -2.0                                  | -0.6 (-1.2,<br>-0.1)                           | <0.05   |
| Placebo                  | Not Specified      | -1.4                                            | -                                     | -                                              |         |

Data sourced from the EMPOWUR trial and its subpopulation analysis. LS Mean = Least Squares Mean. CI = Confidence Interval.

## **Experimental Protocols**

Protocol Summary: The EMPOWUR Phase III Trial

This section outlines the methodology used in the pivotal EMPOWUR study, which evaluated the efficacy and safety of **Vibegron**.



- Study Design: A randomized, double-blind, placebo- and active-controlled, parallel-group, multicenter international Phase III study.
- Participants: Adult patients with a history of OAB for at least 3 months.
- Randomization: Patients were randomized in a 5:5:4 ratio to receive:
  - Vibegron 75 mg once daily
  - Placebo once daily
  - Tolterodine ER 4 mg once daily (active control)
- Treatment Duration: 12 weeks, with a 2-week single-blind placebo run-in period and a 4-week safety follow-up.
- Key Inclusion Criteria:
  - History of OAB for ≥3 months.
  - Based on a 7-day diary:
    - OAB Wet: Average of ≥8 micturitions and ≥1 urge urinary incontinence (UUI) episode per day.
    - OAB Dry: Average of ≥8 micturitions, ≥3 urgency episodes, and <1 UUI episode per day.
- Key Exclusion Criteria:
  - Post-void residual (PVR) urine volume >150 mL.
  - History of neurodegenerative diseases (e.g., multiple sclerosis, Parkinson's disease)
     affecting the lower urinary tract.
  - Uncontrolled diabetes mellitus.
  - Current stress incontinence as the predominant symptom.
- Primary Efficacy Endpoints:



- Change from baseline at week 12 in the average daily number of micturitions.
- Change from baseline at week 12 in the average daily number of UUI episodes.
- Data Collection: Patients completed 7-day voiding diaries at baseline and at weeks 2, 4, 8, and 12.
- Statistical Analysis: A constrained longitudinal data model was used for statistical analysis of efficacy endpoints, comparing **Vibegron** to placebo.

# Visualizations Signaling Pathway





Click to download full resolution via product page

Caption: Vibegron's β3-AR agonist signaling pathway leading to detrusor muscle relaxation.

## **Experimental Workflow**





Click to download full resolution via product page

Caption: Workflow for the EMPOWUR Phase III clinical trial.



### **Troubleshooting Logic**



Click to download full resolution via product page



Caption: Decision tree for troubleshooting increased urinary frequency in geriatric patients.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. auajournals.org [auajournals.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Vibegron for Overactive Bladder Treatment in Older Adults: Results From the EMPOWUR Trial - American Urological Association [auanews.net]
- 4. Efficacy and Safety of Once-Daily Vibegron for Treatment of Overactive Bladder in Patients Aged ≥65 and ≥75 Years: Subpopulation Analysis from the EMPOWUR Randomized, International, Phase III Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of Once-Daily Vibegron for Treatment of Overactive Bladder in Patients Aged ≥65 and ≥75 Years: Subpopulation Analysis from the EMPOWUR Randomized, International, Phase III Study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Managing increased urinary frequency in geriatric patients on Vibegron]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611683#managing-increased-urinary-frequency-in-geriatric-patients-on-vibegron]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com